molecular formula C7H10O3 B13615412 Methyl 4-methyl-3-oxopent-4-enoate CAS No. 37734-09-1

Methyl 4-methyl-3-oxopent-4-enoate

Cat. No.: B13615412
CAS No.: 37734-09-1
M. Wt: 142.15 g/mol
InChI Key: UHLXTXULAPQFKG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 4-methyl-3-oxopent-4-enoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with a different position of the double bond.

    Methyl 4-oxo-4-phenylbut-2-enoate: Contains a phenyl group instead of a methyl group.

    Methyl 3-oxopent-4-enoate: Lacks the additional methyl group at the 4-position.

Uniqueness

Methyl 4-methyl-3-oxopent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and an ester group in close proximity allows for diverse chemical transformations and applications .

Properties

CAS No.

37734-09-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 4-methyl-3-oxopent-4-enoate

InChI

InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3

InChI Key

UHLXTXULAPQFKG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC(=O)OC

Origin of Product

United States

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